![molecular formula C24H24N4O B4596542 2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4596542.png)
2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
説明
2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.19501140 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Activity in Cancer Research
One significant application of quinoline carboxamide derivatives, like 2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide, is in cancer research. The carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , have shown potent cytotoxic properties. These compounds have been tested against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some of these derivatives have exhibited IC50 values less than 10 nM, indicating high potency in inhibiting cancer cell growth. Additionally, in vivo tests against colon 38 tumors in mice have shown curative effects with specific derivatives (Deady et al., 2003).
Quantum Chemical Analysis and Optical Absorption
Quinoline carboxamides and their derivatives have also been the subject of quantum chemical analysis and optical absorption studies. Investigations into pyrazolo[3,4-b]quinoline derivatives reveal significant insights into their absorption spectra. For example, the absorption spectra of 1H-pyrazolo[3,4-b]quinoline derivatives, characterized by strong absorption bands in the 200–500 nm range, have been extensively studied. The introduction of phenyl groups in place of methyl groups leads to substantial changes in the absorption spectra, particularly in the 240–370 nm range. These changes are attributed to additional molecular double bounding segments C@C in the substituted phenyl groups (Koścień et al., 2003).
Photophysical Properties and Molecular Logic Switches
The photophysical properties of pyrazoloquinoline derivatives, such as their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes, have been extensively researched. These properties make them applicable in the development of molecular logic switches. For instance, the pH-dependent fluorescence of certain pyrazoloquinoline derivatives can be interpreted as a multilevel logic gate, demonstrating their potential in advanced molecular electronics (Uchacz et al., 2016).
Antimicrobial and Antifungal Properties
Quinoline and pyrazole derivatives, similar to the compound of interest, have shown significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, with many exhibiting potent antibacterial and antifungal activities. This makes them valuable candidates for the development of new antimicrobial agents (Holla et al., 2006).
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-15-8-9-19(10-17(15)3)22-11-21(20-7-5-6-16(2)23(20)27-22)24(29)25-12-18-13-26-28(4)14-18/h5-11,13-14H,12H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKAPRDESPVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4596485.png)
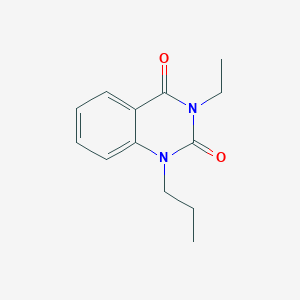
![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4596503.png)
![2-(4-tert-butylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazole](/img/structure/B4596509.png)
![3-[(4-chlorophenyl)thio]-N-(3-isopropoxypropyl)propanamide](/img/structure/B4596515.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4596519.png)
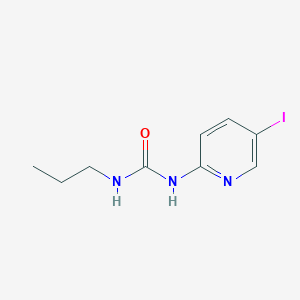
![5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4596535.png)
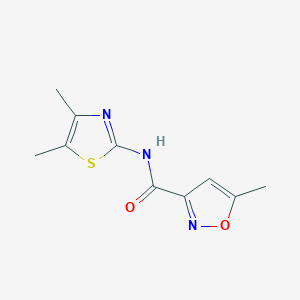
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B4596547.png)
![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-furamide](/img/structure/B4596553.png)
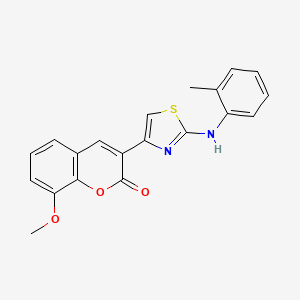
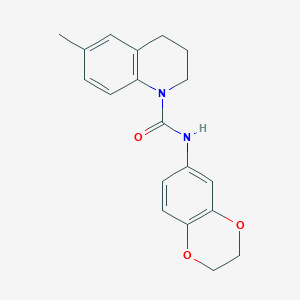
![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4596567.png)
